methoxymethyl (2S)-2-hydroxypropanoate
Description
Methoxymethyl (2S)-2-hydroxypropanoate is an ester derivative of (S)-lactic acid (2-hydroxypropanoic acid), where the hydroxyl group of lactic acid is substituted with a methoxymethyl group. This compound is characterized by its chiral center at the C2 position, conferring stereospecific properties critical for applications in pharmaceuticals, agrochemicals, and flavor chemistry. Its molecular formula is C₅H₁₀O₄, with a molecular weight of 134.13 g/mol, and it is registered under CAS number 10326-41-7 . The compound is a colorless, viscous liquid with a sour odor, commonly utilized as a chiral building block or flavor additive due to its stability and solubility in organic solvents .
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
methoxymethyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
ZKWBZXZFSBKZDF-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCOC)O |
Canonical SMILES |
CC(C(=O)OCOC)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Sulfonate Derivative Intermediate and Subsequent Esterification
One of the most detailed and industrially relevant methods for preparing methoxymethyl (2S)-2-hydroxypropanoate involves a multi-step process starting from methyl (S)-2-hydroxypropanoate. This method is described in patent WO2000076960A1 and includes the following key steps:
Step 1: Formation of Sulfonate Derivative
- React methyl (S)-2-hydroxypropanoate with a sulfonyl chloride bearing a 2-methoxymethyl substituent.
- The reaction is carried out in an inert organic solvent such as toluene, xylene, or chlorobenzene.
- An organic or inorganic base (e.g., triethylamine, sodium bicarbonate, potassium carbonate) is used to neutralize the HCl formed.
- Temperature is controlled between -10°C and +25°C to maintain stereochemical integrity.
Step 2: Nucleophilic Substitution
- The sulfonate intermediate is reacted with a nucleophile, such as 2,6-xylidine or other amines, in the presence or absence of solvent.
- Reaction temperature varies from 60°C to the boiling point of the reaction mixture.
- The process proceeds with inversion of configuration at the chiral center, yielding the corresponding methyl N-substituted alaninate derivative.
Step 3: Acylation
- The amine derivative from step 2 is acylated with an acyl chloride in an inert solvent.
- Temperature is maintained between -20°C and +40°C.
- Bases such as sodium or potassium bicarbonate/carbonate are used to scavenge HCl.
This multi-step sequence allows the introduction of the methoxymethyl group via the sulfonyl chloride reagent and preserves or controls stereochemistry through careful temperature and reagent choice.
| Step | Reagents & Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| 1 | Methyl (S)-2-hydroxypropanoate, sulfonyl chloride (methoxymethyl), base | Toluene, xylene, chlorobenzene | -10°C to +25°C | Formation of sulfonate ester |
| 2 | Sulfonate intermediate, nucleophile (e.g., 2,6-xylidine), base | Solvent or neat | 60°C to reflux | Nucleophilic substitution with inversion of configuration |
| 3 | Amine intermediate, acyl chloride, base | Aromatic or chlorinated hydrocarbons, esters | -20°C to +40°C | Acylation to final product |
This process is scalable and suitable for industrial production, with yields and stereochemical purity controlled by reaction conditions.
Synthesis of (S)-2-Hydroxy-3-O-methylpropanoic Acid as a Precursor
A related compound, (S)-2-hydroxy-3-O-methylpropanoic acid, can be synthesized via diazotization of 2-methyl-L-phenylalanine hydrochloride, which may serve as a precursor or intermediate in methoxymethyl ester synthesis:
- React 2-methyl-L-phenylalanine hydrochloride with sodium nitrite in a mixed solvent of 1,4-dioxane and water, in the presence of dilute sulfuric acid.
- The sodium nitrite is added dropwise at low temperature (ice bath), followed by stirring overnight at room temperature.
- The product is extracted with ethyl acetate, washed, dried, and purified by slurry in petroleum ether/ethyl acetate (3:1 v/v).
- Yield is reported at 85%, with retention of stereochemistry.
This method avoids toxic cyanide reagents and chromatographic purification, making it suitable for scale-up.
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Diazotization | 2-methyl-L-phenylalanine hydrochloride, sodium nitrite, dilute H2SO4, 1,4-dioxane/water | 85% | Room temperature, overnight |
| Extraction & Purification | Ethyl acetate extraction, petroleum ether/ethyl acetate slurry | High purity | Suitable for scale-up |
This precursor synthesis is important for downstream functionalization to methoxymethyl esters.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonate Intermediate Route | Methyl (S)-2-hydroxypropanoate | Sulfonyl chloride (methoxymethyl), bases, organic solvents, controlled temp (-10 to +25°C) | Scalable, stereochemistry control | Multi-step, requires careful temp control |
| Carbodiimide-Mediated Esterification | 2-Hydroxypropanoic acid derivatives, methoxymethanol | EDC·HCl, DMAP, dichloromethane, 0°C to RT | Mild, preserves stereochemistry, adaptable | More suited for lab scale, purification may be needed |
| Diazotization of 2-methyl-L-phenylalanine hydrochloride | 2-methyl-L-phenylalanine hydrochloride, sodium nitrite, dilute sulfuric acid | 1,4-dioxane/water, ice bath to RT, overnight | Avoids toxic reagents, scalable | Indirect route, precursor synthesis |
Chemical Reactions Analysis
Types of Reactions: Methoxymethyl (2S)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methoxymethyl (2S)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and prodrugs.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methoxymethyl (2S)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2S)-2-hydroxypropanoic acid, which can then participate in various biochemical processes. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methoxymethyl (2S)-2-hydroxypropanoate belongs to the class of α-hydroxy acid esters. Key structural analogs include:
Key Observations :
- Chain Length and Polarity: this compound has a shorter alkyl chain compared to 2-ethylhexyl derivatives, resulting in higher polarity and water solubility .
- Functional Groups: Unlike 2-hydroxyisobutyric acid (a carboxylic acid), this compound is an ester, making it less acidic and more stable under alkaline conditions .
- Reactivity : Methylsulfonyloxy derivatives (e.g., CAS 63696-98-0) exhibit higher reactivity due to the electron-withdrawing sulfonyl group, enabling use in nucleophilic substitutions, whereas methoxymethyl esters are typically used for their mild reactivity and biodegradability .
Research Findings and Trends
- Biosynthesis: Ethyl 2-hydroxypropanoate (a related ester) was detected in yeast volatiles, with production levels dependent on culture age, suggesting enzymatic esterification pathways may apply to methoxymethyl derivatives .
Q & A
Basic: What are the common synthetic routes for preparing methoxymethyl (2S)-2-hydroxypropanoate, and what factors influence yield and enantiomeric purity?
Answer:
this compound is typically synthesized via esterification of (2S)-lactic acid with methoxymethyl chloride under controlled conditions. Key steps include:
- Protection of the hydroxyl group : Use of methoxymethyl chloride in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to prevent racemization .
- Temperature control : Maintaining reactions below 25°C to preserve stereochemical integrity .
- Purification : Chiral chromatography or recrystallization to isolate the (2S)-enantiomer .
Yield is influenced by reactant stoichiometry, solvent choice, and catalyst efficiency. Enantiomeric purity depends on avoiding acidic or high-temperature conditions that promote racemization.
Basic: How can researchers characterize the stereochemical configuration and purity of this compound using analytical techniques?
Answer:
- Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Mobile phases often use hexane/isopropanol mixtures .
- Polarimetry : Measure optical rotation ([α]D) to confirm the (2S)-configuration. Reference values from literature are critical for validation .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to distinguish diastereotopic protons and verify stereochemistry .
Purity is assessed via GC-MS or HPLC with UV detection, ensuring no residual solvents or byproducts remain .
Basic: What are the standard safety protocols for handling methoxymethyl esters in laboratory settings?
Answer:
- Ventilation : Use fume hoods when handling methoxymethyl chloride (a volatile reagent) to avoid inhalation risks .
- Personal protective equipment (PPE) : Gloves (nitrile) and safety goggles to prevent skin/eye contact with reactive intermediates .
- Storage : Keep the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and absorb spills with inert materials like vermiculite .
Advanced: What strategies are effective in optimizing the enantioselective synthesis of this compound to minimize racemization?
Answer:
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during esterification .
- Low-temperature reactions : Conduct steps at −20°C to slow kinetic resolution and reduce racemization .
- Enzymatic methods : Lipases (e.g., Candida antarctica) can selectively esterify (2S)-lactic acid with methoxymethyl groups in non-polar solvents .
- In situ monitoring : Real-time IR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .
Advanced: How does the methoxymethyl group influence the compound's reactivity in nucleophilic substitution reactions, and how can this be leveraged in multi-step syntheses?
Answer:
The methoxymethyl group acts as a protecting group for the hydroxyl moiety, enhancing stability while allowing selective deprotection:
- Nucleophilic substitution : The electron-donating methoxy group increases steric hindrance, directing substitution to the ester carbonyl. For example, Grignard reagents attack the carbonyl, forming tertiary alcohols .
- Deprotection : Use mild acidic conditions (e.g., HCl in THF/water) to cleave the methoxymethyl group without affecting other functionalities .
This reactivity is exploited in synthesizing chiral building blocks for pharmaceuticals, such as HCV protease inhibitors (e.g., velpatasvir derivatives) .
Advanced: What experimental approaches are used to study the interaction of this compound with biological targets such as enzymes or receptors?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes (e.g., lactate dehydrogenases) by immobilizing the target protein and monitoring compound interaction in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding to receptors, providing insights into affinity and stoichiometry .
- Molecular docking simulations : Use software like AutoDock to predict binding poses with active sites, guiding mutagenesis studies to validate interaction hotspots .
- In vitro assays : Test inhibitory effects on metabolic pathways (e.g., glycolysis) using cell lysates and fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
